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Compound of Interest

Compound Name: GNF-2-PEG-acid

Cat. No.: B15144735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of

GNF-2, a potent and highly selective allosteric inhibitor of the BCR-ABL tyrosine kinase. The

information presented herein is intended to support research and drug development efforts by

providing detailed data on its target engagement and off-target activities, along with

methodologies for its characterization.

Core Data Presentation: Kinase Inhibition Profile of
GNF-2
GNF-2 is a non-ATP competitive inhibitor that binds to the myristoyl pocket of the ABL kinase

domain, inducing a conformational change that inhibits its activity.[1] Its high selectivity is a key

attribute, minimizing the potential for off-target effects.

The following table summarizes the inhibitory activity of GNF-2 against a panel of kinases. The

data clearly demonstrates the remarkable selectivity of GNF-2 for c-Abl and the oncogenic

fusion protein Bcr-Abl, with negligible activity against a broad range of other kinases at

concentrations up to 10,000 nM.[2]
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Kinase Target GNF-2 IC50 (nM) Assay Type

c-Abl 190 Radiometric

Bcr-Abl 267[2][3] Radiometric

Lck >10,000 Radiometric

Src >10,000 Radiometric

Fyn >10,000 Radiometric

Yes >10,000 Radiometric

Lyn >10,000 Radiometric

Hck >10,000 Radiometric

Fgr >10,000 Radiometric

Blk >10,000 Radiometric

Csk >10,000 Radiometric

EGFR >10,000 Radiometric

Her2 >10,000 Radiometric

InsR >10,000 Radiometric

FGFR1 >10,000 Radiometric

PDGFRβ >10,000 Radiometric

VEGFR2 >10,000 Radiometric

Met >10,000 Radiometric

Ron >10,000 Radiometric

Aurora A >10,000 Radiometric

Table 1: Kinase Selectivity Profile of GNF-2. IC50 values were determined against a panel of

20 purified kinases.[2]
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Furthermore, studies have shown that GNF-2 is selective for Bcr-Abl over a panel of 63

additional kinases when tested at a concentration of 10 µM.[3] In cellular assays, GNF-2

exhibits potent, dose-dependent inhibition of Bcr-Abl-positive cell lines, with IC50 values of 273

nM in K562 cells and 268 nM in SUP-B15 cells.[1][4]

Experimental Protocols
The determination of a compound's kinase selectivity profile is critical for its development as a

therapeutic agent. Below are detailed methodologies for two common types of in vitro kinase

assays used to characterize inhibitors like GNF-2.

In Vitro Radiometric Kinase Inhibition Assay
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate

by the kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of GNF-2 against a

panel of purified kinases.

Materials:

Purified recombinant kinases

GNF-2 (serially diluted in DMSO)

Kinase-specific peptide substrate

[γ-³²P]ATP

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM

dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)[2]

Phosphocellulose paper[2]

Scintillation counter[2]

Procedure:
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Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the purified kinase, the

specific peptide substrate, and the desired concentration of GNF-2 (or DMSO for control).

Pre-incubation: Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 10-

15 minutes) at room temperature to allow for binding.

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of non-radiolabeled

ATP and [γ-³²P]ATP to the reaction mixture. The final ATP concentration should be at or near

the Km for the specific kinase.

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period

(e.g., 30-60 minutes) to allow for substrate phosphorylation.

Termination: Stop the reaction by spotting a portion of the reaction mixture onto

phosphocellulose paper. The peptide substrate will bind to the paper, while the

unincorporated [γ-³²P]ATP will not.

Washing: Wash the phosphocellulose paper multiple times with a suitable buffer (e.g., 0.75%

phosphoric acid) to remove any unbound [γ-³²P]ATP.

Quantification: Measure the amount of radioactivity incorporated into the peptide substrate

using a scintillation counter.

Data Analysis: Calculate the percentage of kinase inhibition for each GNF-2 concentration

relative to the DMSO control. Determine the IC50 value by plotting the percentage of

inhibition against the logarithm of the inhibitor concentration and fitting the data to a

sigmoidal dose-response curve.

LANCE® Ultra Time-Resolved Fluorescence Resonance
Energy Transfer (TR-FRET) Kinase Assay
This is a non-radiometric, homogeneous assay that measures kinase activity by detecting the

phosphorylation of a fluorescently labeled substrate.

Objective: To determine the IC50 of GNF-2 against a target kinase in a high-throughput format.

Materials:
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Purified recombinant kinase

GNF-2 (serially diluted in DMSO)

ULight™-labeled peptide substrate

Europium (Eu)-labeled anti-phospho-substrate antibody

ATP

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT,

0.01% Tween-20)[5]

LANCE® Detection Buffer

EDTA

White 384-well microplate

TR-FRET-compatible plate reader

Procedure:

Reagent Preparation: Prepare working solutions of the kinase, ULight™-labeled peptide

substrate, ATP, and GNF-2 in the kinase reaction buffer. Prepare the Eu-labeled antibody in

LANCE® Detection Buffer.

Reaction Setup: In a 384-well plate, add the kinase and the serially diluted GNF-2 (or DMSO

for control).

Initiation of Reaction: Add a mixture of the ULight™-labeled peptide substrate and ATP to

initiate the kinase reaction.

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[5]

Termination and Detection: Stop the kinase reaction by adding EDTA. Then, add the Eu-

labeled anti-phospho-substrate antibody in LANCE® Detection Buffer.[6]
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Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to

allow for antibody binding to the phosphorylated substrate.[5]

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the

emission at 665 nm after excitation at 320 or 340 nm.[5]

Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated

substrate. Calculate the percentage of kinase inhibition and determine the IC50 value as

described for the radiometric assay.

Mandatory Visualizations
BCR-ABL Signaling Pathway
The following diagram illustrates the central role of the BCR-ABL fusion protein in driving

downstream signaling pathways that lead to cell proliferation and survival in Chronic Myeloid

Leukemia (CML). GNF-2, as an allosteric inhibitor of BCR-ABL, effectively blocks these

oncogenic signals.
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BCR-ABL Signaling Pathway
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Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines the key steps involved in a typical in vitro kinase inhibition

assay, from reagent preparation to data analysis. This workflow is applicable to both

radiometric and TR-FRET assay formats.
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Kinase Inhibition Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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